molecular formula C17H16N4O2 B6074930 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide

Cat. No.: B6074930
M. Wt: 308.33 g/mol
InChI Key: UAYUMKISUAFZJJ-UHFFFAOYSA-N
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Description

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both oxadiazole and pyridine moieties in its structure contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-3-2-4-13(11-12)17-20-16(23-21-17)6-5-15(22)19-14-7-9-18-10-8-14/h2-4,7-11H,5-6H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYUMKISUAFZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . For example, the reaction of an amidoxime with an acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide is unique due to the combination of the oxadiazole and pyridine rings in its structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

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